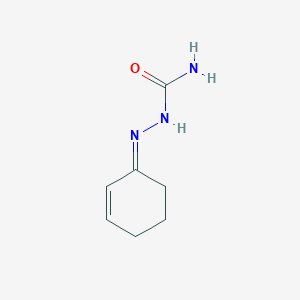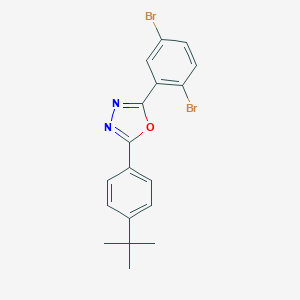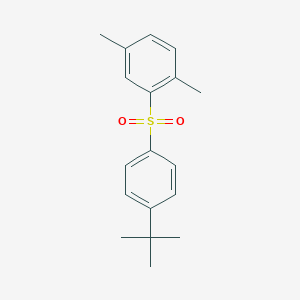![molecular formula C15H21BN2O2 B296054 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery and imaging. It is a boron-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine functions as a boron-containing molecule that can form covalent bonds with biomolecules containing nucleophilic groups, such as thiol and amino groups. It has been shown to selectively bind to cysteine residues in proteins, leading to the formation of stable adducts. This compound can also cross-link proteins, leading to the stabilization of protein complexes and the inhibition of protein-protein interactions.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for biomedical applications. It has been used as a tool for studying protein-protein interactions and as a cross-linking agent for stabilizing protein complexes. This compound has also been shown to have potential as an imaging agent for cancer detection and as a targeted drug delivery system for cancer therapy.
実験室実験の利点と制限
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has several advantages for lab experiments, including its high selectivity for cysteine residues in proteins, its ability to form stable adducts with biomolecules, and its low toxicity and immunogenicity. However, this compound has limitations, including its sensitivity to reaction conditions, the need for careful purification steps to obtain pure compound, and the potential for non-specific binding to biomolecules.
将来の方向性
There are several future directions for research on 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine, including the development of new synthesis methods to improve yield and purity, the optimization of conjugation strategies for creating imaging agents and drug delivery systems, and the exploration of its potential applications in other areas, such as materials science and catalysis. Further studies are needed to fully understand the mechanism of action of this compound and its potential for biomedical applications.
合成法
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine can be synthesized using various methods, including the reaction of 2-oxoethylamine with diethylboronic acid in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-(1H-indol-3-ylmethyl)-2-oxoethylamine with triethylborane in the presence of a catalyst, such as copper(II) acetate. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
科学的研究の応用
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has potential applications in drug delivery and imaging due to its ability to selectively bind to biomolecules, such as proteins and nucleic acids. It can be conjugated with various functional groups, such as fluorescent dyes and targeting moieties, to create imaging agents and targeted drug delivery systems. This compound has also been used as a tool for studying protein-protein interactions and as a cross-linking agent for stabilizing protein complexes.
特性
分子式 |
C15H21BN2O2 |
|---|---|
分子量 |
272.15 g/mol |
IUPAC名 |
diethylboranyl 2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H21BN2O2/c1-3-16(4-2)20-15(19)13(17)9-11-10-18-14-8-6-5-7-12(11)14/h5-8,10,13,18H,3-4,9,17H2,1-2H3 |
InChIキー |
GFVVCEZJYBNACY-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C(CC1=CNC2=CC=CC=C21)N |
正規SMILES |
B(CC)(CC)OC(=O)C(CC1=CNC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)

![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
